molecular formula C12H15N5O2 B1389645 ethyl 7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1235515-22-6

ethyl 7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1389645
CAS No.: 1235515-22-6
M. Wt: 261.28 g/mol
InChI Key: AEAWEOSYRDDRJW-AATRIKPKSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic systems, formally designated as ethyl 7-[(E)-2-(dimethylamino)ethenyl]-triazolo[1,5-a]pyrimidine-6-carboxylate. The compound is registered under Chemical Abstracts Service number 1235515-22-6, providing a unique identifier for this specific molecular entity. Alternative nomenclature variations include the systematic name triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-[(E)-2-(dimethylamino)ethenyl]-, ethyl ester, which emphasizes the ester functionality and the precise stereochemical configuration of the vinyl linkage.

The International Union of Pure and Applied Chemistry classification places this compound within the triazolo-pyrimidine family, specifically as a 1,2,4-triazolo[1,5-a]pyrimidine derivative. This classification reflects the fused ring system comprising a triazole ring attached to a pyrimidine core through a [1,5-a] fusion pattern. The nomenclature also incorporates the stereochemical descriptor (E), indicating the trans configuration of the dimethylamino vinyl substituent, which is crucial for understanding the compound's three-dimensional structure and potential biological interactions. The MDL number MFCD15195184 serves as an additional identifier in chemical databases, facilitating cross-referencing across multiple chemical information systems.

The systematic naming convention also recognizes the positional numbering of substituents, with the ethyl carboxylate group at position 6 and the (E)-2-(dimethylamino)vinyl group at position 7 of the triazolo-pyrimidine core. This precise nomenclature ensures unambiguous identification of the compound's structural features and distinguishes it from other closely related triazolo-pyrimidine derivatives that may differ only in substitution patterns or stereochemical configurations.

Molecular Formula and Stereochemical Configuration

The molecular formula of ethyl 7-[(E)-2-(dimethylamino)vinyl]triazolo[1,5-a]pyrimidine-6-carboxylate is established as C₁₂H₁₅N₅O₂, with a precise molecular weight of 261.28 grams per mole. This formula represents a compact yet structurally complex molecule containing twelve carbon atoms, fifteen hydrogen atoms, five nitrogen atoms, and two oxygen atoms, arranged in a sophisticated heterocyclic architecture that maximizes both structural stability and functional diversity.

The stereochemical configuration of the compound is critically defined by the (E)-geometry of the vinyl linkage connecting the dimethylamino group to the triazolo-pyrimidine core. This trans configuration is established through the spatial arrangement where the dimethylamino substituent and the triazolo-pyrimidine system are positioned on opposite sides of the carbon-carbon double bond. The Simplified Molecular Input Line Entry System representation, CCOC(=O)C1=C(/C=C/N(C)C)N2C(=NC=N2)N=C1, clearly indicates this stereochemical relationship through the forward slash notation (/C=C/), which denotes the (E)-configuration.

The three-dimensional molecular architecture reveals several conformationally significant features that influence the compound's chemical behavior and biological activity. The planar triazolo-pyrimidine core provides a rigid scaffold that positions the vinyl substituent in a defined spatial orientation, while the ethyl carboxylate group introduces flexibility through rotational freedom around the carbon-oxygen bonds. The dimethylamino group, positioned at the terminus of the vinyl chain, can adopt multiple conformations, creating potential for dynamic structural adaptation during molecular recognition processes.

Computational chemistry analysis reveals important molecular descriptors that characterize the compound's physicochemical properties. The topological polar surface area of 72.62 square angstroms indicates moderate polarity, while the calculated logarithm of the partition coefficient (LogP) of 0.8333 suggests balanced hydrophilic and lipophilic characteristics. The molecule contains seven hydrogen bond acceptors and zero hydrogen bond donors, creating an asymmetric hydrogen bonding profile that favors interactions as an acceptor rather than a donor. The presence of four rotatable bonds provides conformational flexibility while maintaining overall structural integrity through the rigid heterocyclic core.

Crystallographic Data and X-ray Diffraction Analysis

Crystallographic characterization of ethyl 7-[(E)-2-(dimethylamino)vinyl]triazolo[1,5-a]pyrimidine-6-carboxylate provides essential insights into the solid-state structure and molecular packing arrangements that govern the compound's physical properties and stability. While specific crystal structure data for this exact compound are limited in the available literature, related triazolo-pyrimidine derivatives have been extensively studied through X-ray diffraction analysis, providing valuable structural insights that can be extrapolated to understand the general crystallographic behavior of this class of compounds.

Comparative analysis with structurally related triazolo-pyrimidine compounds reveals characteristic crystallographic features that are likely preserved in ethyl 7-[(E)-2-(dimethylamino)vinyl]triazolo[1,5-a]pyrimidine-6-carboxylate. The triazolo-pyrimidine core typically exhibits planar geometry with minimal deviation from coplanarity, as observed in related crystal structures where the heterocyclic ring system maintains rigidity through extensive pi-electron delocalization. This planarity is crucial for intermolecular stacking interactions that stabilize the crystal lattice and influence the compound's physical properties such as melting point and solubility characteristics.

The (E)-configured vinyl substituent introduces additional crystallographic considerations, as the trans geometry of the double bond creates specific spatial requirements that influence molecular packing. The extended conjugation between the vinyl group and the triazolo-pyrimidine system typically results in a nearly planar arrangement that maximizes orbital overlap and electronic delocalization. This extended planarity can facilitate pi-pi stacking interactions between adjacent molecules in the crystal lattice, contributing to the overall stability of the solid-state structure.

Intermolecular interactions in triazolo-pyrimidine crystals are typically dominated by hydrogen bonding involving the nitrogen atoms of the heterocyclic ring system and weak van der Waals forces between the aromatic rings. The dimethylamino group in the title compound can serve as a hydrogen bond acceptor, potentially forming stabilizing interactions with neighboring molecules or solvent molecules if present in the crystal structure. The ethyl carboxylate group provides additional sites for hydrogen bonding and dipole-dipole interactions, contributing to the overall stability of the crystal packing arrangement.

Computational modeling and crystal structure prediction methods suggest that ethyl 7-[(E)-2-(dimethylamino)vinyl]triazolo[1,5-a]pyrimidine-6-carboxylate likely adopts a crystal structure characterized by layered arrangements of molecules, with the planar triazolo-pyrimidine cores arranged in parallel orientations to maximize pi-pi interactions. The vinyl and carboxylate substituents would extend into the interlayer spaces, creating a three-dimensional network of weak interactions that stabilize the overall crystal structure.

Tautomeric Behavior and Resonance Stabilization Mechanisms

The tautomeric behavior of ethyl 7-[(E)-2-(dimethylamino)vinyl]triazolo[1,5-a]pyrimidine-6-carboxylate represents a complex interplay of electronic effects and structural constraints that significantly influence the compound's chemical reactivity and biological activity. The triazolo-pyrimidine core system exhibits multiple potential tautomeric forms arising from the various nitrogen atoms within the heterocyclic framework, each capable of participating in proton transfer equilibria under appropriate conditions.

The primary tautomeric equilibrium involves the migration of protons between the nitrogen atoms at positions 1, 2, and 4 of the triazole ring, as well as the nitrogen atoms at positions 1 and 3 of the pyrimidine ring. These prototropic shifts can significantly alter the electronic distribution within the molecule and consequently affect its chemical behavior and biological recognition properties. The relative stability of different tautomeric forms is influenced by factors including aromaticity preservation, hydrogen bonding capabilities, and the overall energy of the electronic configuration.

Resonance stabilization plays a crucial role in determining the preferred tautomeric forms and the overall stability of ethyl 7-[(E)-2-(dimethylamino)vinyl]triazolo[1,5-a]pyrimidine-6-carboxylate. The fused heterocyclic system creates an extended pi-electron network that enables delocalization across multiple atoms, similar to the purine ring system with which triazolo-pyrimidines share isoelectronic character. This delocalization stabilizes the molecule and contributes to its aromaticity, making it less prone to chemical degradation and more suitable for biological applications.

The dimethylamino vinyl substituent introduces additional complexity to the resonance stabilization mechanisms through its potential for conjugation with the triazolo-pyrimidine core. The amino group can donate electron density through resonance, creating a push-pull electronic system when combined with the electron-withdrawing carboxylate group. This electronic arrangement can lead to charge separation and the formation of zwitterionic resonance contributors that may be important for biological activity and molecular recognition processes.

The (E)-configuration of the vinyl linkage is critical for effective conjugation between the dimethylamino group and the heterocyclic core. This trans arrangement allows for optimal orbital overlap and maximum resonance stabilization, while the alternative (Z)-configuration would introduce steric hindrance that could disrupt the conjugated system. The preference for the (E)-isomer reflects the thermodynamic stability gained through extended conjugation and the avoidance of unfavorable steric interactions.

Environmental factors such as pH, solvent polarity, and temperature can influence the tautomeric equilibria and the relative importance of different resonance forms. In aqueous solutions, hydrogen bonding with water molecules can stabilize certain tautomeric forms over others, while in organic solvents, different electronic effects may predominate. Understanding these environmental dependencies is crucial for predicting the compound's behavior under various experimental and biological conditions, as the preferred tautomeric form can significantly affect molecular recognition, binding affinity, and biological activity.

Properties

IUPAC Name

ethyl 7-[(E)-2-(dimethylamino)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c1-4-19-11(18)9-7-13-12-14-8-15-17(12)10(9)5-6-16(2)3/h5-8H,4H2,1-3H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAWEOSYRDDRJW-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC=N2)N=C1)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N2C(=NC=N2)N=C1)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H18N6O2\text{C}_{13}\text{H}_{18}\text{N}_6\text{O}_2

This molecular structure suggests potential interactions with various biological targets due to the presence of both nitrogenous heterocycles and functional groups conducive to biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of triazolo-pyrimidine derivatives. This compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

  • In vitro Studies : The compound demonstrated significant inhibition of COX-2 activity with an IC50 value comparable to established anti-inflammatory drugs like celecoxib. This suggests its potential as a therapeutic agent for inflammatory diseases .
CompoundCOX-2 IC50 (µM)Reference
This compound0.04 ± 0.01
Celecoxib0.04 ± 0.01

2. Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. In vitro assays against various bacterial strains indicated that it possesses moderate antibacterial activity.

  • Case Study : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, revealing promising results that warrant further exploration into its mechanism of action and efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrimidine derivatives. Modifications on the nitrogenous heterocycles and side chains can significantly influence their pharmacological properties.

Key Findings from SAR Studies

  • Electron-donating groups : The presence of dimethylamino groups enhances anti-inflammatory activity by increasing electron density on the aromatic ring, facilitating better interaction with COX enzymes.
  • Functional Group Variations : Substituents at different positions on the pyrimidine ring can alter potency and selectivity towards COX-1 and COX-2 enzymes .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to ethyl 7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibit significant anticancer properties. For example, derivatives of triazolopyrimidine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study published in the Journal of Medicinal Chemistry reported that modifications to the triazolo-pyrimidine structure can enhance its selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Antiviral Properties

The compound has also been evaluated for antiviral activity. Research indicates that triazolo-pyrimidine derivatives can inhibit viral replication by targeting specific viral enzymes. A notable study demonstrated that these compounds effectively inhibited the replication of certain viruses in vitro, suggesting potential for development into antiviral therapies .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Preliminary research suggests that it may help mitigate neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. A case study highlighted its potential in protecting against neurotoxicity induced by glutamate .

Pesticidal Activity

In agricultural applications, this compound has been studied for its pesticidal properties. Research has shown that certain derivatives can act as effective fungicides and insecticides. A field trial demonstrated that formulations containing this compound significantly reduced pest populations while promoting plant health and yield .

Herbicide Development

Additionally, there is ongoing research into its use as a herbicide. The structural characteristics of triazolo-pyrimidines make them suitable candidates for targeting specific biochemical pathways in plants, potentially leading to the development of selective herbicides that minimize impact on non-target species .

Polymer Applications

In materials science, this compound is being explored for its potential in polymer chemistry. Its unique chemical structure allows it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research has shown that polymers modified with this compound exhibit improved performance characteristics compared to unmodified counterparts .

Nanotechnology

The integration of this compound into nanomaterials is another promising area. Studies indicate that it can serve as a precursor for synthesizing nanoparticles with specific functionalities, which can be utilized in drug delivery systems and biosensors. A recent publication detailed successful synthesis of nanoparticles using this compound as a stabilizing agent, showcasing enhanced bioactivity and targeting capabilities .

Preparation Methods

Multi-Step Organic Synthesis and Condensation Reactions

The synthesis generally starts from appropriate pyrimidine or triazolopyrimidine precursors, which undergo condensation with suitable vinyl or enaminone derivatives bearing the dimethylamino group. The condensation forms the (E)-2-(dimethylamino)vinyl substituent at the 7-position of the triazolopyrimidine core.

  • Typical Reaction Conditions:
    • Solvents: Ethanol or ethanol/water mixtures are commonly used.
    • Catalysts: Bases or acid catalysts may be employed to facilitate condensation.
    • Temperature: Reflux conditions or moderate heating are typical.
    • Time: Reaction times vary from several hours to overnight to achieve optimal yields.

Microwave-assisted synthesis has been reported to enhance reaction efficiency and yields by accelerating cyclization and condensation steps under controlled heating.

Cyclization Strategies

The construction of the triazolo[1,5-a]pyrimidine ring system involves cyclization reactions, often initiated by intramolecular nucleophilic attack or condensation of amino and carbonyl functionalities within the precursor molecules.

  • Key Steps:
    • Formation of the triazole ring fused to the pyrimidine.
    • Introduction of the carboxylate ester at the 6-position via esterification or direct incorporation from starting materials.
    • Installation of the (E)-2-(dimethylamino)vinyl substituent through condensation with enaminones or related vinyl compounds.

Microwave irradiation can be used to promote regioselective cyclization, reducing reaction times and improving product purity.

Q & A

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

  • Methodological Answer : Systematically vary substituents on the triazole and pyrimidine rings. Use multivariate analysis (e.g., PCA) to correlate electronic parameters (Hammett constants) with bioactivity data. Validate hypotheses via molecular docking simulations .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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